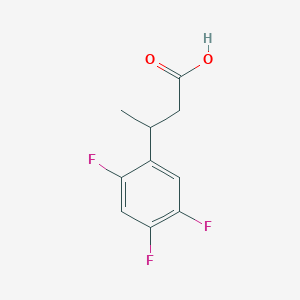

3-(2,4,5-Trifluorophenyl)butanoic acid

Description

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

3-(2,4,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-5(2-10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

HFVAIPWQUPFPFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation and Protection Strategies

A common approach to preparing derivatives such as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid involves the use of protecting groups like t-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) on the amino function. The condensation reaction typically employs a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in polar organic solvents (methanol, isopropanol) at controlled temperatures (15–60 °C). The reaction is followed by crystallization induced by dilution with water and cooling, allowing easy isolation by filtration. This method yields products with high purity (>98% by HPLC) and high yield (94–96%).

| Parameter | Details |

|---|---|

| Protecting groups (Pg) | Boc, Cbz, acetyl, trifluoroacetyl |

| Coupling agent | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride |

| Solvent | Methanol, isopropanol (propan-2-ol) |

| Temperature | 15–60 °C |

| Isolation | Dilution with water, cooling to 15 °C, filtration |

| Yield | 94–96% |

| Purity (HPLC) | >98% |

Preparation of 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic Acid Intermediate

An important intermediate, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, can be synthesized by reacting 2,4,5-trifluorophenylacetonitrile with α-bromoethyl acetate and zinc in tetrahydrofuran (THF). The resulting ethyl ester is hydrolyzed with sodium hydroxide and acidified to obtain the acid. This method is advantageous due to inexpensive raw materials, absence of large amounts of acidic waste, high yield, and stable product quality, making it suitable for industrial scale.

Summary of steps:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,4,5-trifluorophenylacetonitrile, α-bromoethyl acetate, zinc | THF solvent, reaction | Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate |

| 2 | Hydrolysis with NaOH, acidification | Aqueous NaOH, dilute HCl | 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid |

Synthesis of High-Purity BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid

A refined method focuses on producing the enantiomerically pure BOC-protected amino acid derivative. The process involves reacting (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with BOC-anhydride in the presence of an inorganic base (NaOH preferred) in an organic solvent immiscible with water (e.g., toluene). The reaction is carried out at mild temperatures (0–40 °C) for 4–18 hours. After reaction completion, the organic and aqueous layers are separated, and the product is precipitated by acidification and isolated by filtration.

- High product purity (>99.8%)

- Low condensed impurity content (~0.12–0.15%)

- High yield (~90%)

- Short reaction time and simple operation

- Suitable for industrial production

Reaction conditions and results summary:

| Example | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Purity (%) | Condensed Impurities (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | 20 | 10 | 90 | 99.87 | 0.12 |

| 2 | Methyl tert-butyl ether | 20 | 10 | 90 | 99.8 | 0.13 |

| 3 | Toluene | 40 | 4 | 91 | 99.8 | 0.15 |

| 4 | Toluene | 0 | 18 | 90 | 99.8 | 0.14 |

A comparative example using triethylamine instead of NaOH resulted in lower purity (83.75%) and higher impurities (~6.23%), demonstrating the superiority of the optimized method.

Analysis of Preparation Methods

Efficiency and Yield

The methods reviewed consistently report high yields (90% or greater) and high purity (>98%) for the target compound and its derivatives. The use of protecting groups and optimized condensation agents facilitates selective reactions and easy purification.

Purity and Impurity Control

Controlling reaction temperature, time, and choice of base is critical to minimize condensation impurities. The use of sodium hydroxide and mild temperatures (20 °C) yields the best balance of purity and yield. Organic solvents immiscible with water (toluene, methyl tert-butyl ether) enable efficient phase separation and product isolation.

Industrial Applicability

The described methods avoid harsh conditions and generate minimal waste, making them suitable for scale-up. The use of inexpensive starting materials and straightforward isolation techniques further supports industrial feasibility.

Comprehensive Data Table Summarizing Key Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | (1,1-Dimethylethoxycarbonyl) amino-4-(2,4,5-trifluorophenyl)butanoic acid | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, triethylamine, propan-2-ol, 60 °C | Protected amino acid derivative | 94 | >98 | Easy isolation by crystallization |

| 2 | 2,4,5-Trifluorophenylacetonitrile, α-bromoethyl acetate, zinc | THF, NaOH hydrolysis, acidification | 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic acid | High | Stable | Industrially promising route |

| 3 | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, BOC-anhydride | NaOH, toluene, 0–40 °C, 4–18 h | BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 90 | 99.8 | High purity, low impurity, industrially suitable |

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. For instance, in the context of DPP-4 inhibitors, the compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels . The molecular pathways involved include the modulation of enzyme activity and receptor interactions .

Comparison with Similar Compounds

Positional Isomers

2-(3,4,5-Trifluorophenyl)butanoic Acid

- Structure: The trifluorophenyl group is attached to the second carbon of the butanoic acid chain instead of the third.

Protected Derivatives

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

- Structure: Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.

- Synthesis : Synthesized via asymmetric reduction with high yield (91%) under optimized conditions (1,4-dioxane/water, triethylamine) .

- Role : A key intermediate in Sitagliptin synthesis, enabling selective deprotection during API formation .

- Advantages : Enhanced stability and solubility compared to the free amine form .

3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid

Salt Forms

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride

Fluorinated Benzoic Acid Derivatives

2,4,5-Trifluoro-3-methoxybenzoic Acid

- Structure : Shorter carbon chain (benzoic acid backbone) with a methoxy group at the third position.

- Applications: Intermediate for fluoroquinolone antibiotics (e.g., gatifloxacin) .

- Comparison: Lacks the butanoic acid chain critical for DPP-4 binding, rendering it pharmacologically distinct .

Table 1: Key Properties of 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

Q & A

Basic: What are the common synthetic routes for 3-(2,4,5-trifluorophenyl)butanoic acid and its derivatives?

Methodological Answer:

The synthesis typically involves fluorinated aromatic precursors and functional group transformations. A key intermediate is ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate , which undergoes chiral reduction using catalysts like Ru-(S)-BINAP to achieve enantioselectivity . Subsequent steps may include:

- Protection/deprotection : Boc (tert-butoxycarbonyl) groups are introduced via di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in 1,4-dioxane/water) to stabilize reactive amines .

- Cyclization : For pharmaceutical intermediates (e.g., Sitagliptin precursors), cyclization with trifluoromethyl-triazolopyrazine derivatives is employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.